molecular formula C19H17N3O5S B11610740 2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11610740
M. Wt: 399.4 g/mol
InChI Key: ZZNNVVNEOKCXLK-KEBDBYFISA-N
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Description

This compound is a fascinating member of the indole derivative family. Indole derivatives have garnered significant interest due to their diverse biological activities. The indole nucleus, which contains a benzenoid ring, plays a crucial role in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .

Chemical Reactions Analysis

Types of Reactions: While precise information about its reactivity is limited, we can infer that this compound may undergo various reactions typical of indole derivatives:

  • Electrophilic substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
  • Oxidation, reduction, and substitution: These reactions are common for indole derivatives, leading to diverse functionalization patterns.

Common Reagents and Major Products: Without specific data, we can speculate that common reagents like Lewis acids, bases, and oxidants may play a role. Major products could include derivatives with modified functional groups or side chains.

Scientific Research Applications

Chemistry:

    Drug Discovery: Indole derivatives often serve as pharmacophores in drug design. Researchers explore their potential as antiviral, anti-inflammatory, anticancer, and antioxidant agents.

    Organic Synthesis: Indole scaffolds are valuable building blocks for synthesizing complex molecules.

Biology and Medicine:

    Biological Activity: Investigate its effects on cellular processes, receptors, and enzymes.

    Antimicrobial Properties: Assess its antibacterial or antifungal potential.

Industry:

    Fine Chemicals: Indole derivatives find applications in perfumery, dyes, and agrochemicals.

Mechanism of Action

Unfortunately, specific details about the mechanism of action for this compound are not available. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related indole derivatives, such as tryptophan, indole-3-acetic acid, and various synthetic drug molecules.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C19H17N3O5S/c1-25-14-6-4-13(5-7-14)18(24)27-15-8-3-12(9-16(15)26-2)10-20-22-19-21-17(23)11-28-19/h3-10H,11H2,1-2H3,(H,21,22,23)/b20-10+

InChI Key

ZZNNVVNEOKCXLK-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N=C/3\NC(=O)CS3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN=C3NC(=O)CS3)OC

Origin of Product

United States

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